8-Hydroxyquinoline 8-Hydroxyquinoline 8-hydroxyquinoline appears as white to off-white or faintly yellow crystalline powder. Phenolic odor. (NTP, 1992)
Quinolin-8-ol is a monohydroxyquinoline that is quinoline substituted by a hydroxy group at position 8. Its fungicidal properties are used for the control of grey mould on vines and tomatoes. It has a role as an antibacterial agent, an iron chelator, an antiseptic drug and an antifungal agrochemical. It derives from a hydride of a quinoline.
An antiseptic with mild fungistatic, bacteriostatic, anthelmintic, and amebicidal action. It is also used as a reagent and metal chelator, as a carrier for radio-indium for diagnostic purposes, and its halogenated derivatives are used in addition as topical anti-infective agents and oral antiamebics.
Brand Name: Vulcanchem
CAS No.: 148-24-3
VCID: VC0538436
InChI: InChI=1S/C9H7NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H
SMILES: C1=CC2=C(C(=C1)O)N=CC=C2
Molecular Formula: C18H12CuN2O2
C9H7NO
Molecular Weight: 145.16 g/mol

8-Hydroxyquinoline

CAS No.: 148-24-3

Inhibitors

VCID: VC0538436

Molecular Formula: C18H12CuN2O2
C9H7NO

Molecular Weight: 145.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

8-Hydroxyquinoline - 148-24-3

CAS No. 148-24-3
Product Name 8-Hydroxyquinoline
Molecular Formula C18H12CuN2O2
C9H7NO
Molecular Weight 145.16 g/mol
IUPAC Name quinolin-8-ol
Standard InChI InChI=1S/C9H7NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H
Standard InChIKey MCJGNVYPOGVAJF-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)O)N=CC=C2
Canonical SMILES C1=CC2=C(C(=C1)O)N=CC=C2
Appearance Solid powder
Boiling Point 513 °F at 760 mm Hg (NTP, 1992)
267
267.0 °C
Approx 267 °C
Colorform White crystals or white crystalline powde
Density 1.034 at 408 °F (NTP, 1992)
1.034 @ 20 °C
Relative density (water = 1): 1.63
Melting Point 169 °F (NTP, 1992)
76
75.5 °C
73-75 °C
Physical Description 8-hydroxyquinoline appears as white to off-white or faintly yellow crystalline powder. Phenolic odor. (NTP, 1992)
GREEN-TO-YELLOW CRYSTALLINE POWDER.
Description 8-hydroxyquinoline appears as white to off-white or faintly yellow crystalline powder. Phenolic odor. (NTP, 1992)
Quinolin-8-ol is a monohydroxyquinoline that is quinoline substituted by a hydroxy group at position 8. Its fungicidal properties are used for the control of grey mould on vines and tomatoes. It has a role as an antibacterial agent, an iron chelator, an antiseptic drug and an antifungal agrochemical. It derives from a hydride of a quinoline.
An antiseptic with mild fungistatic, bacteriostatic, anthelmintic, and amebicidal action. It is also used as a reagent and metal chelator, as a carrier for radio-indium for diagnostic purposes, and its halogenated derivatives are used in addition as topical anti-infective agents and oral antiamebics.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 134-31-6 (hydrogen sulfate (2:1) salt)
Shelf Life DARKENS WHEN EXPOSED TO LIGHT.
Solubility less than 1 mg/mL at 61° F (NTP, 1992)
Insoluble
0.00 M
Soluble in alcohol, acetone, chloroform, benzene, and in formic, acetic, hydrochloric, and sulfuric acids and alkalies.
1 part in 1500 parts water
In water, 556 mg/l @ 20 °C
Solubility in water: none
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 8 Hydroxyquinoline
8 Hydroxyquinoline Sulfate
8 Oxyquinoline
8 Quinolinol
8-Hydroxyquinoline
8-Hydroxyquinoline Sulfate
8-Oxyquinoline
8-Quinolinol
Bioquin
Chinosol
Khinozol
Leioderm
Oxine
Oxyquinol
Oxyquinoline
Oxyquinoline Potassium Sulfate (2:1)
Oxyquinoline Sulfate
Quinosol
Sulfate, 8-Hydroxyquinoline
Sulfate, Oxyquinoline
Superol
Vapor Pressure 0.00 mmHg
1.66X10-3 mm Hg @ 25 °C
Reference 1: Poloznikov AA, Zakhariants AA, Nikulin SV, Smirnova NA, Hushpulian DM, Gaisina IN, Tonevitsky AG, Tishkov VI, Gazaryan IG. Structure-activity relationship for branched oxyquinoline HIF activators: Effect of modifications to phenylacetamide "tail". Biochimie. 2017 Feb;133:74-79. doi: 10.1016/j.biochi.2016.12.004. Epub 2016 Dec 19. PubMed PMID: 28007502.
2: Dittrich T, Hanekop N, Infed N, Schmitt L, Braun M. Synthesis of 5-oxyquinoline derivatives for reversal of multidrug resistance. Beilstein J Org Chem. 2012;8:1700-4. doi: 10.3762/bjoc.8.193. Epub 2012 Oct 5. PubMed PMID: 23209502; PubMed Central PMCID: PMC3511002.
3: Zhou T, Long YH, Yang DQ, Zhang HM, Wang WL. Ethyl 5,8-dibromo-2-dibromo-methyl-6,7-dimeth-oxyquinoline-3-carb-oxy-late. Acta Crystallogr Sect E Struct Rep Online. 2010 Jul 31;66(Pt 8):o2155. doi: 10.1107/S1600536810029351. PubMed PMID: 21588439; PubMed Central PMCID: PMC3007515.
4: Su YD, Hao BB, Qin LJ, Gan LH. [Flame atomic absorption spectrometric determination of copper and lead in beer after preconcentration using a rapid coprecipitation technique with 8-oxyquinoline]. Guang Pu Xue Yu Guang Pu Fen Xi. 2007 Mar;27(3):589-91. Chinese. PubMed PMID: 17554929.
5: Andersen A. Final amended report on the safety assessment of oxyquinoline and oxyquinoline sulfate as used in cosmetics. Int J Toxicol. 2006;25 Suppl 1:1-9. PubMed PMID: 16835127.
6: Gerding GA, Browning JS. Oxyquinoline-containing ointment vs. standard therapy for stage I and stage II skin lesions. Dermatol Nurs. 1992 Oct;4(5):389-98. PubMed PMID: 1482629.
7: Newman LG, Waller J, Palestro CJ, Schwartz M, Klein MJ, Hermann G, Harrington E, Harrington M, Roman SH, Stagnaro-Green A. Unsuspected osteomyelitis in diabetic foot ulcers. Diagnosis and monitoring by leukocyte scanning with indium in 111 oxyquinoline. JAMA. 1991 Sep 4;266(9):1246-51. PubMed PMID: 1908030.
8: Minnich SM, Moeschberger M, Anderson J. Effect of oxyquinoline ointment on diaper dermatitis. Dermatol Nurs. 1991 Feb;3(1):25-8, 40. PubMed PMID: 1899797.
9: Chmiel Z. [Residue dynamics of ortho-oxyquinoline in fruit and vegetables after applying kuprasal]. Z Gesamte Hyg. 1986 Jun;32(6):381-2. German. PubMed PMID: 3092481.
10: Mason RW, McManus TJ, Henri D, Middleton M, Sloan C. Death in sheep following dosing with copper diethylamine oxyquinoline sulphonate as a commercial injectable copper preparation. Aust Vet J. 1984 Feb;61(2):38-40. PubMed PMID: 6547333.
11: Passarino M, Bogetti P, Lo Presti F, Perla A, Casale A, Giachero E, Anfossi G. [Treatment of skin tissue losses of different etiologies with 8-oxyquinoline associated with local anesthetics]. Minerva Chir. 1983 Jul 15-31;38(13-14):1113-9. Italian. PubMed PMID: 6415546.
12: Guy-Grand B, Basdevant A, Soffer M. Oxyquinoline neurotoxicity. Lancet. 1983 Apr 30;1(8331):933. PubMed PMID: 6132266.
13: Soffer M, Basdevant A, Sarragoussi JJ, Raison J, Guy-Grand B. Oxyquinoline toxicity. Lancet. 1983 Mar 26;1(8326 Pt 1):709. PubMed PMID: 6132067.
14: Gallium scan v indium 111-labeled oxyquinoline WBC scan. Arch Intern Med. 1982 Jul;142(7):1407-8. PubMed PMID: 7092458.
15: Gallo G, Marcellino LR, Santoro S, Orzi C, Cellini C. [Study of a drug combination with contraceptive, antibacterial, antimycotic and prophylactic action, for topical use in venereal diseases. 4. Effect of the combination of oxyquinoline sulfate, copper sulfate and lactic acid on Trichomonas vaginalis and on Candida albicans in vivo]. Clin Ter. 1980 Jul 15;94(1):39-55. Italian. PubMed PMID: 6777111.
16: Franchi F, Santoro S, Crescenzi F, Santoro C, Ivaldi M. [Study of a topical antibacterial, contraceptive, antifungal and anti-venereal pharmacological combination. III. Post-coital test of the spermicidal action of a combination of oxyquinoline sulfate, copper sulfate and lactic acid]. Minerva Ginecol. 1979 Jun;31(6):483-6. Italian. PubMed PMID: 114896.
17: Ivaldi M, Mazzilli F, Santoro S, Crescenzi F, Santoro C. [Study of a drug combination for topical use, with contraceptive, antibacterial and antimycotic action and venereal disease preventive action. II. Optical microscopic and scanning microscopic studies of morphological changes of human spermatozoa in vitro after contact with the oxyquinoline sulfate and copper sulfate association]. Minerva Ginecol. 1979 May;31(5):387-90. Italian. PubMed PMID: 111167.
18: Ivaldi M, Mazzilli F, Santoro S, Fraioli F, Dondero F. [Study of a drug combination for topical use, with contraceptive, antibacterial, antimycotic and prophylactic action for venereal diseases. I. Effect of oxyquinoline sulfate and copper sulfate on the motility and morphology of human spermatozoa in vitro]. Minerva Ginecol. 1979 Apr;31(4):257-62. Italian. PubMed PMID: 111166.
19: Pedersen A. [Oxyquinoline derivatives for peroral use will disappear from the market]. Ugeskr Laeger. 1978 May 15;140(20):1181. Danish. PubMed PMID: 664065.
20: Tajana A, Nardi D, Veronese M. [Recent research on derivatives of 8-oxyquinoline. New 7-arylglyoxylidenehydrazinomethyl-8-oxyquinolines and 5-chloro-7-arylglyoxylidenehydrazinomethyl-8-oxyquinolines]. Boll Chim Farm. 1975 Aug;114(8):440-4. Italian. PubMed PMID: 810149.
PubChem Compound 1923
Last Modified Nov 11 2021
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